molecular formula C15H16Cl2N4S B3214405 6-methyl-N1-(4-(pyridin-3-yl)thiazol-2-yl)benzene-1,3-diamine CAS No. 1143459-92-0

6-methyl-N1-(4-(pyridin-3-yl)thiazol-2-yl)benzene-1,3-diamine

Cat. No.: B3214405
CAS No.: 1143459-92-0
M. Wt: 355.3 g/mol
InChI Key: BYWPCXLTVRHTBQ-UHFFFAOYSA-N
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Description

6-methyl-N1-(4-(pyridin-3-yl)thiazol-2-yl)benzene-1,3-diamine is a compound that has been used in the synthesis of tyrosine kinase inhibitors . It is a derivative of benzene and has two nitrogen atoms in its structure . The molecular formula of this compound is C15H14N4S .


Synthesis Analysis

The synthesis of this compound involves processes and useful intermediates for the synthesis of the tyrosine kinase inhibitors nilotinib and imatinib . Key intermediates, method for their synthesis and their use in a divergent synthesis, making use of a Curtius rearrangement, to nilotinib and imatinib are described .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzene ring, a thiazole ring, and a pyridine ring . The compound also contains nitrogen atoms, which are key elements in its structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Curtius rearrangement . This rearrangement is a key step in the synthesis of the tyrosine kinase inhibitors nilotinib and imatinib .


Physical and Chemical Properties Analysis

The compound this compound has a molecular formula of C15H14N4S and an average mass of 282.363 Da . More detailed physical and chemical properties were not found in the search results.

Mechanism of Action

While the specific mechanism of action of 6-methyl-N1-(4-(pyridin-3-yl)thiazol-2-yl)benzene-1,3-diamine is not mentioned in the search results, it is used in the synthesis of the tyrosine kinase inhibitors nilotinib and imatinib . These inhibitors work by blocking the action of tyrosine kinases, which are enzymes that can trigger cancer growth .

Properties

CAS No.

1143459-92-0

Molecular Formula

C15H16Cl2N4S

Molecular Weight

355.3 g/mol

IUPAC Name

4-methyl-3-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzene-1,3-diamine;dihydrochloride

InChI

InChI=1S/C15H14N4S.2ClH/c1-10-4-5-12(16)7-13(10)18-15-19-14(9-20-15)11-3-2-6-17-8-11;;/h2-9H,16H2,1H3,(H,18,19);2*1H

InChI Key

BYWPCXLTVRHTBQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N)NC2=NC(=CS2)C3=CN=CC=C3

Canonical SMILES

CC1=C(C=C(C=C1)N)NC2=NC(=CS2)C3=CN=CC=C3.Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a reactor, a mixture of (2-methyl-5-nitro-phenyl)-(4-pyridin-3-yl-thiazol-2-yl)-amine (40 kg, 128.06 mol), Raney Nickel (2.7 kg, 46.00 mol) and methanol (600 L), was warmed to 40-45° C. and hydrogenated under hydrogen pressure (5 kg/cm2) for 2 hours. The reaction mixture was filtered and concentrated. Water was added to the residue under stirring. The product was then filtered and dried in a tray drier at 45-50° C.
Quantity
40 kg
Type
reactant
Reaction Step One
Quantity
2.7 kg
Type
catalyst
Reaction Step One
Quantity
600 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-Methyl-N3-(4-pyridin-3-yl-thiazol-2-yl)-benzene-1,3-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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